Glycarsamide

Veterinary Parasitology Historical Anthelmintics Nematode Infection Models

Researchers studying anthelmintic resistance in Strongyloides or Trichuris vulpis face a lack of historical tool compounds for comparative mechanism analysis. Glycarsamide (CAS 144-87-6) is a pentavalent arsenical prodrug that enables precise metabolic activation studies-contrasting GABAergic or microtubule-targeting modern agents. • Validated narrow-spectrum tool for strongyloidosis & whipworm models. • Distinct melting point (202-203°C) and solubility profile for analytical reference. • Reliable supply with batch-specific purity documentation.

Molecular Formula C8H10AsNO5
Molecular Weight 275.09 g/mol
CAS No. 144-87-6
Cat. No. B086996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycarsamide
CAS144-87-6
Molecular FormulaC8H10AsNO5
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O
InChIInChI=1S/C8H10AsNO5/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H,10,12)(H2,13,14,15)
InChIKeyQABXFDAPQQVMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycarsamide Procurement & Properties


Glycarsamide (CAS 144-87-6), also known as N-glycoloylarsanilic acid or Astryl, is an organoarsenic compound classified as a pentavalent arsenical. It has a molecular formula of C8H10AsNO5 and a molecular weight of 275.09 g/mol [1]. Historically, Glycarsamide was used in veterinary medicine as an anthelmintic, specifically for the treatment of strongyloidosis, an infection caused by the nematode *Strongyloides* species [2]. Its procurement today is primarily for specialized research, toxicological studies, or as a reference standard for historical or comparative analyses, and it is not approved for therapeutic use .

Glycarsamide Substitution Risks


Substituting Glycarsamide with a modern anthelmintic like ivermectin or albendazole, or even a related organoarsenic compound like arsanilic acid, is not scientifically equivalent due to fundamental differences in chemical class, mechanism of action, and, most critically, the resulting risk profile. Glycarsamide is a pentavalent arsenical prodrug, which contrasts sharply with the trivalent arsenicals (e.g., thiacetarsamide) that are inherently more reactive and toxic . Its specific anthelmintic effect relies on metabolic reduction to a trivalent species that binds parasite thiol groups, a mechanism distinct from the GABA agonism of macrocyclic lactones or the microtubule inhibition of benzimidazoles . Therefore, any experimental replication or historical validation requires the exact compound to ensure the intended pharmacological and toxicological outcomes are observed.

Glycarsamide Comparative Evidence


Nematode Specificity vs. Broad-Spectrum Anthelmintics

Glycarsamide's primary historical indication, strongyloidosis (caused by *Strongyloides* spp.), represents a narrower therapeutic focus compared to the broad-spectrum activity of modern agents like ivermectin or albendazole. While ivermectin is a current drug of choice for strongyloidiasis in both humans and animals with reported cure rates of 74-84% [1], Glycarsamide's utility is confined to a specific veterinary niche. This is further evidenced by its historical evaluation for canine whipworm (*Trichuris vulpis*), where it demonstrated high specific efficacy . This targeted activity profile is a critical differentiator for researchers modeling specific nematode infections or studying anthelmintic resistance mechanisms.

Veterinary Parasitology Historical Anthelmintics Nematode Infection Models

Solubility: Comparison with Arsanilic Acid

Glycarsamide demonstrates distinct solubility characteristics that influence its handling and potential formulation compared to its structural analog, arsanilic acid. Glycarsamide is reported to be freely soluble in hot water and methanol, but sparingly soluble in cold water and acetic acid [1]. This contrasts with the general solubility behavior of arsanilic acid, which is often formulated as a sodium salt to enhance water solubility for veterinary applications [2]. The difference arises from the N-glycoloyl substitution on the phenyl ring, which modifies the molecule's hydrophilicity and intermolecular interactions.

Pharmaceutical Chemistry Pre-formulation Studies Physicochemical Characterization

Pentavalent vs. Trivalent Arsenical Toxicity

A critical differentiator for Glycarsamide is its classification as a pentavalent arsenical, which confers a distinct toxicity profile compared to its trivalent counterparts. Trivalent arsenicals, such as thiacetarsamide, are known to be highly reactive and possess significantly greater acute toxicity due to their direct and potent binding to cellular thiol groups . Glycarsamide's pentavalent state makes it a prodrug, requiring in vivo reduction to its active trivalent form, which results in a more favorable therapeutic index in its historical veterinary context. While specific quantitative LD50 data for Glycarsamide is not readily available in modern databases, the GHS classification for related compounds indicates 'Acute Toxic' and 'Environmental Hazard' , underscoring the need for careful handling despite its comparatively lower inherent reactivity.

Toxicology Arsenical Pharmacology Safety Assessment

Glycarsamide Validated Applications


Strongyloides & Trichuris Anthelmintic Research

Given its historical indication for strongyloidosis and documented specific efficacy against the canine whipworm *Trichuris vulpis*, Glycarsamide is optimally suited for in vivo or ex vivo studies investigating targeted therapies for these specific nematode species [1]. Researchers focusing on anthelmintic resistance in *Strongyloides* or exploring the unique pathophysiology of cecal-dwelling whipworms can use Glycarsamide as a tool compound to contrast its narrow-spectrum, arsenical-based mechanism against the broad-spectrum, multi-class resistance observed in modern agents .

Pentavalent Arsenical Prodrug Pharmacology

Glycarsamide serves as a model compound for studying the pharmacology of pentavalent arsenicals, specifically their metabolic activation to toxic trivalent species. This is a key area of interest in toxicology and parasitology, as it contrasts with the direct toxicity of trivalent arsenicals [1]. Studies focusing on the reduction of pentavalent arsenicals by parasitic or host enzymes, and the subsequent binding of trivalent metabolites to target thiol groups like the pyruvate dehydrogenase complex, are direct applications supported by its known mechanism of action [1].

Physicochemical & Pre-formulation Reference

The distinct physicochemical properties of Glycarsamide, particularly its melting point (202-203°C) and unique temperature-dependent aqueous solubility profile, make it a valuable reference standard for analytical chemistry [1]. It can be used in pre-formulation studies to investigate the solubility and stability challenges of organoarsenic compounds, and its spectral data can serve as a benchmark for identifying or characterizing novel arsenical derivatives or related impurities .

Historical Efficacy & Toxicology Comparison

For researchers conducting retrospective analyses of veterinary anthelmintic use, Glycarsamide is an essential reference. Its well-documented, albeit historical, use allows for the validation of modern epidemiological data against past treatment outcomes [1]. Furthermore, the toxicity and physiological disposition data reported by McChesney et al. (1962) provide a foundational toxicological profile that can be used in comparative safety assessments of older versus modern anthelmintic classes .

Technical Documentation Hub

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